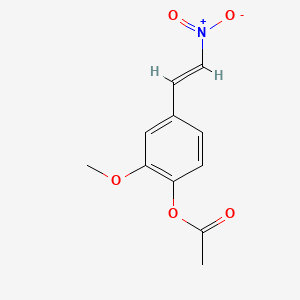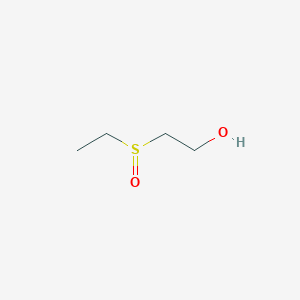
Vanadium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium(4+) is a monoatomic tetracation and a vanadium cation.
Applications De Recherche Scientifique
1. Environmental and Biological Significance
Vanadium(4+), with its dual character and multidirectional action, is of significant interest in pharmacology and various scientific disciplines. It is a biologically essential redox-active metal known for its ability to evoke contrasting effects. Its relevance extends to environmental and biological systems, including its essentiality in certain species and potential toxicity at higher concentrations (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).
2. Industrial Applications in Fusion Technology
Vanadium alloys, particularly V–4Cr–4Ti, are advanced options for low activation structural materials in fusion reactors. Over two decades of research have positioned these alloys as leading candidates for fusion applications, with notable progress made in fabricating alloy products and enhancing properties like high-temperature strength and corrosion resistance (Muroga, Chen, Chernov, Kurtz, & Flem, 2014).
3. Geochemical Interactions and Ecotoxicity
Vanadium(4+), as a redox-sensitive element, is involved in various geochemical interactions. It is strongly bound to environmental sorbents and can undergo mobilization under certain conditions. Its essential role in certain organisms and potential ecotoxicity at high concentrations highlight the need for further research in its biogeochemistry (Gustafsson, 2019).
4. Role in Steelmaking and Commercial Applications
Vanadium(4+) is predominantly used in alloys due to its physical properties such as high tensile strength and fatigue resistance. Its consumption in the iron and steel industry represents a major share of vanadium-bearing products worldwide. Vanadium's diverse applications range from steelmaking to aerospace, reflecting its ubiquity and significance in various commercial fields (Moskalyk & Alfantazi, 2003).
5. Contribution to Energy Storage and Environmental Safety
Vanadium's role in energy storage, particularly in vanadium redox-flow batteries, and its use as a microalloying element in metallurgy, are important for carbon reduction initiatives. Understanding its toxicological profile and ensuring safety in its applications are crucial for maximizing its environmental opportunities (White & Levy, 2021).
Propriétés
Numéro CAS |
22541-76-0 |
|---|---|
Nom du produit |
Vanadium(4+) |
Formule moléculaire |
V+4 |
Poids moléculaire |
50.941 g/mol |
Nom IUPAC |
vanadium(4+) |
InChI |
InChI=1S/V/q+4 |
Clé InChI |
PSDQQCXQSWHCRN-UHFFFAOYSA-N |
SMILES |
[V+4] |
SMILES canonique |
[V+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



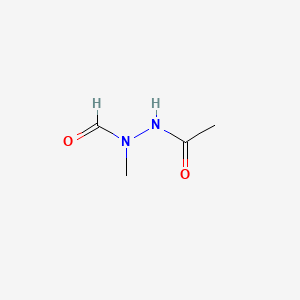
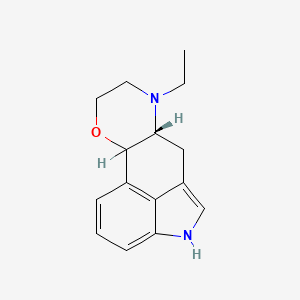
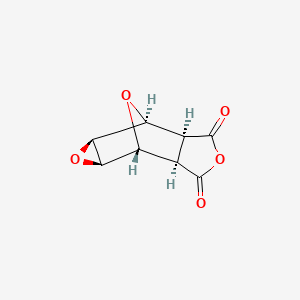
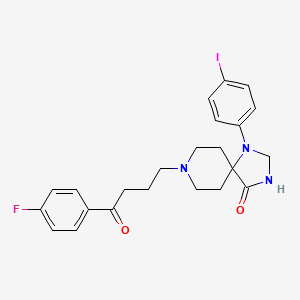
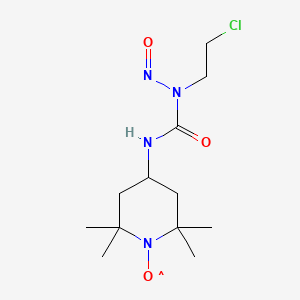
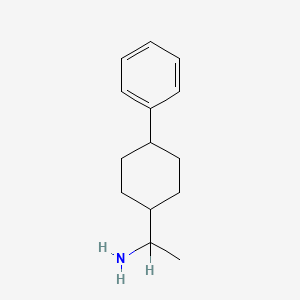

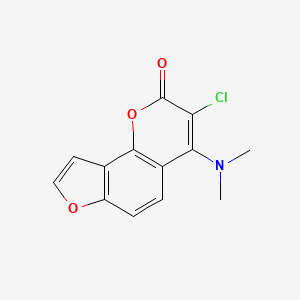
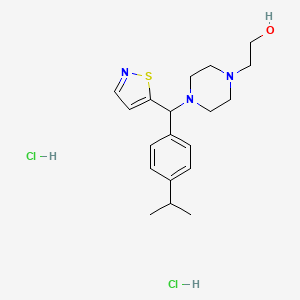
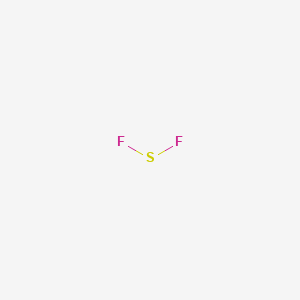
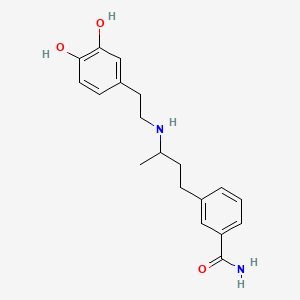
![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)
